

# Technical Guide: Target Engagement Assays for Pemigatinib (INCB054828)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core target engagement assays utilized in the preclinical and clinical development of pemigatinib (formerly INCB054828), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] This document details the methodologies for key experiments, presents quantitative data in structured tables, and includes visualizations of signaling pathways and experimental workflows.

Pemigatinib is an ATP-competitive inhibitor of the FGFR family of receptor tyrosine kinases.[1] Aberrant FGFR signaling is a known driver in various cancers, making the precise measurement of target engagement critical for understanding the drug's mechanism of action and for guiding clinical development.[1][3]

## **Biochemical and Cellular Potency**

Pemigatinib demonstrates potent and selective inhibition of FGFR1, 2, and 3. This has been quantified through a series of enzymatic and cell-based assays.

## **Table 1: In Vitro Potency of Pemigatinib**



| Assay Type         | Target | IC50 (nM)                   | Cell Line <i>l</i><br>System                         | Notes                                       |
|--------------------|--------|-----------------------------|------------------------------------------------------|---------------------------------------------|
| Enzymatic Assay    | FGFR1  | 0.4                         | Recombinant<br>Human Enzyme                          | ATP concentration at K <sub>m</sub> .       |
| FGFR2              | 0.5    | Recombinant<br>Human Enzyme | ATP concentration at K <sub>m</sub> .                |                                             |
| FGFR3              | 1.0    | Recombinant<br>Human Enzyme | ATP concentration at K <sub>m</sub> .                |                                             |
| FGFR4              | 30     | Recombinant<br>Human Enzyme | Weaker activity against FGFR4.                       |                                             |
| VEGFR2             | >1000  | Recombinant<br>Human Enzyme | Demonstrates high selectivity against other kinases. |                                             |
| Cellular pFGFR2    | pFGFR2 | 3                           | KATO III (gastric cancer)                            | Measured by quantitative ELISA.             |
| Cellular pFGFR2    | pFGFR2 | 10.9                        | KATO III in<br>human blood                           | Corrected for human protein binding.        |
| Cellular pFGFR3    | pFGFR3 | <10                         | RT-112<br>(urothelial<br>cancer)                     | Measured by Proximity Ligation Assay (PLA). |
| Cell Proliferation | FGFR1  | 1.2                         | Ba/F3 (TEL-<br>FGFR1)                                | Measured using CellTiter-Glo.               |
| FGFR2              | 0.3    | Ba/F3 (TEL-<br>FGFR2)       | Measured using<br>CellTiter-Glo.                     | _                                           |



| FGFR3 | 1.2 | Ba/F3 (TEL- | Measured using |
|-------|-----|-------------|----------------|
| rgrks | 1.2 | FGFR3)      | CellTiter-Glo. |

# **Signaling Pathway and Experimental Workflows**

The following diagrams illustrate the FGFR signaling pathway targeted by pemigatinib and the workflows of the key target engagement assays.



Click to download full resolution via product page

FGFR Signaling Pathway Inhibition by Pemigatinib.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Target Engagement Assays for Pemigatinib (INCB054828)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8633897#incb38579-target-engagement-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com